molecular formula C11H14BrNO2 B14058303 (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine CAS No. 1009309-65-2

(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine

Cat. No.: B14058303
CAS No.: 1009309-65-2
M. Wt: 272.14 g/mol
InChI Key: ILGOOXRFTJHHQD-UHFFFAOYSA-N
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Description

(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is an organic compound characterized by the presence of a bromobenzylidene group attached to a dimethoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine typically involves the condensation reaction between 4-bromobenzaldehyde and 2,2-dimethoxyethanamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Oxidation of this compound can yield products such as bromobenzaldehyde derivatives.

    Reduction: Reduction can produce (E)-N-(4-bromobenzyl)-2,2-dimethoxyethanamine.

    Substitution: Substitution reactions can lead to the formation of various substituted benzylidene derivatives.

Scientific Research Applications

(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine involves its interaction with molecular targets such as enzymes or receptors. The bromobenzylidene group can form specific interactions with active sites, while the dimethoxyethanamine moiety can influence the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(4-bromobenzylidene)-2,2-dimethoxyethanamine is unique due to the presence of the dimethoxyethanamine moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research applications to explore new chemical reactions and biological interactions.

Properties

CAS No.

1009309-65-2

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(2,2-dimethoxyethyl)methanimine

InChI

InChI=1S/C11H14BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-7,11H,8H2,1-2H3

InChI Key

ILGOOXRFTJHHQD-UHFFFAOYSA-N

Canonical SMILES

COC(CN=CC1=CC=C(C=C1)Br)OC

Origin of Product

United States

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